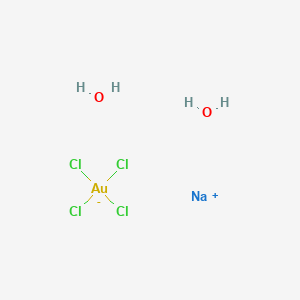

Sodium tetrachloroaurate(III) dihydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium tetrachloroaurate(III) dihydrate, also known as this compound, is a useful research compound. Its molecular formula is AuCl4H4NaO2 and its molecular weight is 397.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Nuclear Quadrupole Resonance Studies

- Resonance in Sodium Tetrachloroiodate(III) Dihydrate : The nuclear quadrupole resonance of chlorine in sodium tetrachloroiodate(III) dihydrate, which shares isomorphism with sodium tetrachloroaurate(III) dihydrate, indicates the presence of nonequivalent chlorine atoms in crystals. This is significant for understanding molecular structures and bonding in similar compounds (Sasane, Nakamura, & Kubo, 1972).

Synthesis of Bimetallic Nanoparticles

- Sonochemical Preparation of Gold/Palladium Nanoparticles : this compound is used in the sonochemical preparation of colloidal dispersions of gold/palladium nanoparticles. This method has a significant role in the field of nanotechnology and material sciences (Mizukoshi et al., 1997).

Chemical Synthesis and Deprotection

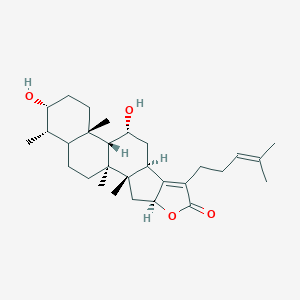

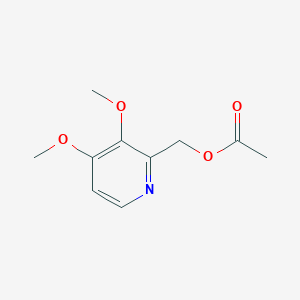

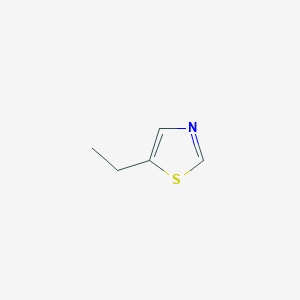

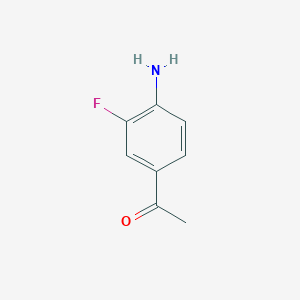

- Deprotection of tert-Butyl(dimethyl)silyl Ethers : In organic chemistry, this compound is used for the mild and selective deprotection of tert-butyl(dimethyl)silyl ethers. This has implications in synthetic organic chemistry (Zhang et al., 2014).

Photoreduction Kinetics

- Study of Photoreduction Kinetics : The compound's role in photoreduction kinetics, specifically in the transition from Au(III) to Au(I) and then to Au(0), has been studied using X-ray photoelectron spectroscopy. This is crucial for understanding redox reactions and material science applications (Fong et al., 2011).

Catalysis and Chemical Reactions

- Synthesis of Gold(III) True Tetraarylcarbaporphyrin : this compound has been used in catalyzing the contraction of benzene to cyclopentadiene, leading to the synthesis of gold(III) 5,10,15,20-tetraaryl-21-carbaporphyrin. This highlights its role in catalyzing unique organic transformations (Szyszko et al., 2014).

Nanoparticle Synthesis

- Preparation of Fe3O4 Magnetic Nanoparticles : It is used in the synthesis of Fe3O4 magnetic nanoparticles, which are significant in magnetic material research and potential medical applications (Sadeghzadeh, 2014).

作用機序

Target of Action

Sodium tetrachloroaurate(III) dihydrate primarily targets tert-butyl(dimethyl)silyl (TBS) protecting groups . These groups are commonly used in organic chemistry to protect reactive hydroxyl groups during chemical reactions .

Mode of Action

The compound acts as a catalyst in the removal of TBS protecting groups . It is selective in the presence of aromatic TBS ethers, aliphatic triisopropylsilyl ethers, aliphatic tert-butyl(diphenyl)silyl ethers, or sterically hindered aliphatic TBS ethers . This selectivity allows it to efficiently deprotect TBS groups without affecting other parts of the molecule .

Biochemical Pathways

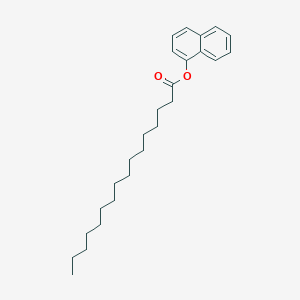

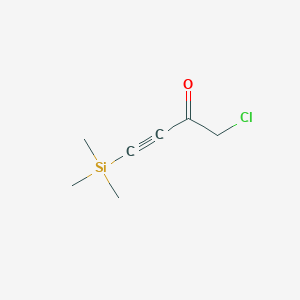

The compound is involved in many organic transformations such as nucleophilic addition to multiple bonds, nonsymmetrical etherization, and nucleophilic substitution of propargylic alcohols . These transformations are key steps in the synthesis of various pharmaceuticals, including 1,5-benzodiazepine and quinoxaline derivatives .

Result of Action

The primary result of this compound’s action is the efficient deprotection of TBS protecting groups . This allows for the selective synthesis of complex organic compounds, including important pharmaceutical heterocycles .

Safety and Hazards

生化学分析

Biochemical Properties

Sodium Tetrachloroaurate(III) Dihydrate is known for its role in biochemical reactions. It is used in organic transformations such as nucleophilic addition to multiple bonds, nonsymmetrical etherization, and nucleophilic substitution of propargylic alcohols . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.

Cellular Effects

It is suggested that it might reduce inflammation and kill cancer cells

Molecular Mechanism

It is known to be used as a catalyst in various organic transformations

特性

IUPAC Name |

sodium;tetrachlorogold(1-);dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.4ClH.Na.2H2O/h;4*1H;;2*1H2/q+3;;;;;+1;;/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEERDTKOVZFOHF-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[Na+].Cl[Au-](Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuCl4H4NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the key applications of sodium tetrachloroaurate(III) dihydrate in organic synthesis?

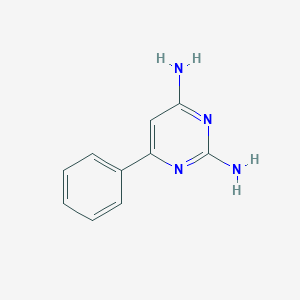

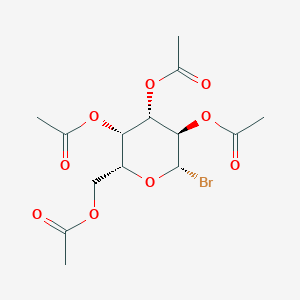

A1: this compound serves as an efficient catalyst for various organic reactions. Notably, it demonstrates high activity in the mild and selective deprotection of tert-butyl(dimethyl)silyl (TBS) ethers. [, ] This selectivity allows for the deprotection of aliphatic TBS ethers while leaving aromatic TBS ethers, aliphatic triisopropylsilyl ethers, aliphatic tert-butyl(diphenyl)silyl ethers, or sterically hindered aliphatic TBS ethers intact. [, ] Additionally, it catalyzes the synthesis of 1,5-benzodiazepines from o-phenylenediamine and ketones, and quinoxalines from o-phenylenediamine and α-bromo ketones, showcasing its versatility in heterocycle synthesis. []

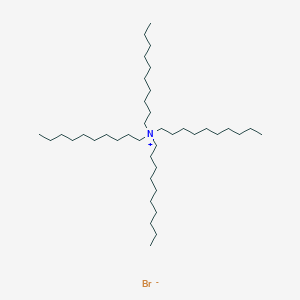

Q2: How does this compound facilitate the synthesis of gold nanoparticles?

A2: this compound acts as a precursor for the synthesis of gold nanoparticles (AuNPs). In a reaction with polyoxyethylene cholesteryl ether (ChEO15 or ChEO10), the compound undergoes reduction, yielding stable and catalytically active AuNPs. [, ] This process highlights the dual role of ChEO15/ChEO10, acting as both a reducing and stabilizing agent for the nanoparticles. [, ]

Q3: What are the catalytic applications of gold nanoparticles synthesized from this compound?

A3: Gold nanoparticles derived from this compound exhibit notable catalytic activity. For instance, they effectively catalyze the conversion of nitrophenols to aminophenols in the presence of NaBH4. [] Furthermore, these AuNPs display peroxidase-like activity, highlighting their potential in mimicking enzymatic processes. [] They have also been successfully applied in the degradation of Methylene Blue (MB) to Leucomethylene blue (LMB) in the presence of NaBH4. []

Q4: How does the structure of this compound influence its properties?

A4: The structure of this compound, consisting of [AuCl4]− anions and sodium cations with two water molecules per formula unit, significantly influences its properties. [] Studies using chlorine-35 quadrupole resonance revealed the presence of hydrogen bonding between the chlorine atoms of the [AuCl4]− anion and the water molecules. [] This hydrogen bonding impacts the electronic environment of the chlorine atoms, affecting the compound's reactivity. [] Additionally, the pressure-dependent behavior of the chlorine frequencies suggests that the non-bonding electron clouds of the chlorine atoms are influenced by pressure, impacting the electronic properties of the compound. []

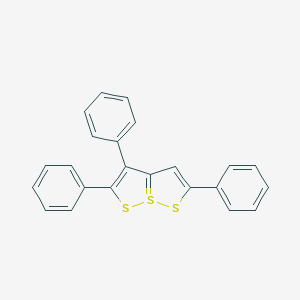

Q5: How does this compound interact with p-benziporphyrin?

A5: this compound mediates an unusual reaction with p-benziporphyrin in the presence of potassium carbonate. [] This reaction results in the contraction of the benzene ring within p-benziporphyrin to form a cyclopentadiene ring, ultimately yielding gold(III) 5,10,15,20-tetraaryl-21-carbaporphyrin. [] This transformation highlights the ability of this compound to catalyze unique and complex reactions, expanding its potential applications in organic synthesis. []

Q6: What analytical techniques are valuable for studying this compound?

A6: Various analytical techniques are crucial for characterizing this compound and its reaction products. Infrared spectroscopy helps identify functional groups within the compound and its complexes. [] Thermal analysis techniques, such as thermogravimetric analysis (TGA), provide insights into the compound's thermal stability and decomposition pathways. [] Additionally, UV-Vis spectroscopy is essential for monitoring the formation and characterizing the optical properties of gold nanoparticles synthesized using this compound. [, ] Transmission electron microscopy (TEM) enables visualization of the size, morphology, and structure of the synthesized nanoparticles. []

Q7: How can the biological activity of gold nanoparticles synthesized using this compound be enhanced?

A7: Research indicates that plant extracts can be utilized to synthesize biogenic gold nanoparticles with enhanced bioactivity. For example, using extracts from Salvia africana-lutea (SAL) can produce gold nanoparticles that exhibit antibacterial activity against pathogens like Staphylococcus epidermidis and P. aeruginosa. [] This approach leverages the inherent biocompatibility and potential synergistic effects of plant-derived compounds, opening avenues for developing novel antibacterial agents. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amine](/img/structure/B108501.png)